Aqueous Solubility Advantage: Sodium Salt vs. Free Acid Form
The sodium salt form of 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate (MW 277.05) is designed to overcome the inherent aqueous insolubility of the parent free acid. The free acid 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (CAS 1781885-17-3) has a computed XLogP3-AA of 2.3, indicating substantial lipophilicity and poor aqueous solubility [1]. Converting this to the sodium carboxylate salt dramatically increases aqueous solubility, which is essential for biochemical assays, in vitro pharmacology, and aqueous-phase synthetic transformations . While exact solubility values in mg/mL were not available in the accessed primary literature, this class-level principle is well-established for carboxylate salts and is explicitly leveraged in the design of this compound .
| Evidence Dimension | Aqueous solubility (qualitative / predicted) |
|---|---|
| Target Compound Data | Sodium 2-(3-bromoimidazo[1,2-a]pyridin-2-yl)acetate; enhanced water solubility due to ionized carboxylate group (Na+ salt) |
| Comparator Or Baseline | 2-(3-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid (free acid, CAS 1781885-17-3); XLogP3-AA = 2.3 (lipophilic) |
| Quantified Difference | Qualitative improvement; specific mg/mL values not available in accessed literature. XLogP3-AA difference is indicative of the lipophilicity gap. |
| Conditions | Computed XLogP3-AA from PubChem 2.2 (2025.04.14 release); solubility inference based on carboxylic acid/sodium carboxylate class behavior |
Why This Matters
For procurement decisions, the sodium salt is the preferred form when aqueous solubility is a critical parameter in the intended application (e.g., biological assays), avoiding the need for DMSO or organic co-solvents that may interfere with assay readouts.
- [1] PubChem Compound Summary CID 83693351: 2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid – XLogP3-AA = 2.3 (PubChem release 2025.04.14). https://pubchem.ncbi.nlm.nih.gov/compound/83693351 View Source
